molecular formula C15H14FNO B1183253 N-(3-fluorophenyl)-2-phenylpropanamide

N-(3-fluorophenyl)-2-phenylpropanamide

Cat. No.: B1183253
M. Wt: 243.281
InChI Key: CROYNSFDLACMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-phenylpropanamide is a fluorinated aromatic amide characterized by a propanamide backbone substituted with a phenyl group at the C2 position and a 3-fluorophenyl moiety attached to the amide nitrogen.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.281

IUPAC Name

N-(3-fluorophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c1-11(12-6-3-2-4-7-12)15(18)17-14-9-5-8-13(16)10-14/h2-11H,1H3,(H,17,18)

InChI Key

CROYNSFDLACMQN-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Fluorine vs. Chlorine/Bromine: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to chlorine (stronger electron-withdrawing) in analogs like N-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide .
  • Aromatic vs. Heterocyclic Moieties : Compounds with furan (e.g., ) or thiazole (e.g., ) substituents exhibit enhanced π-π stacking or hydrogen-bonding capabilities compared to purely phenyl-substituted analogs.

Functional Group Diversity

  • Amide Linkage Modifications: The target compound’s simple N-aryl substitution contrasts with derivatives like 2-[(3-fluorophenyl)amino]-N-phenylpropanamide, where an amino group introduces additional hydrogen-bonding sites .
  • Polar Substituents: Analogs with hydroxy () or sulfanyl () groups demonstrate increased polarity, which may improve aqueous solubility but reduce membrane permeability compared to the non-polar target compound.

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